molecular formula C12H15ClO2 B12632343 2-iso-Butoxy-5-methylbenzoyl chloride

2-iso-Butoxy-5-methylbenzoyl chloride

Cat. No.: B12632343
M. Wt: 226.70 g/mol
InChI Key: JZDMALFRXFBZJZ-UHFFFAOYSA-N
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Description

2-iso-Butoxy-5-methylbenzoyl chloride is an organic compound with the molecular formula C12H15ClO2. It is a derivative of benzoyl chloride, featuring an iso-butoxy group and a methyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-iso-Butoxy-5-methylbenzoyl chloride can be synthesized through the reaction of 2-iso-butoxy-5-methylbenzoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group. The reaction can be represented as follows:

C12H15O3+SOCl2C12H15ClO2+SO2+HCl\text{C12H15O3} + \text{SOCl2} \rightarrow \text{C12H15ClO2} + \text{SO2} + \text{HCl} C12H15O3+SOCl2→C12H15ClO2+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-iso-Butoxy-5-methylbenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The acyl chloride group can react with nucleophiles such as amines or alcohols to form amides or esters, respectively.

    Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.

    Friedel-Crafts Acylation: The compound can participate in Friedel-Crafts acylation reactions to introduce the acyl group into aromatic rings.

Common Reagents and Conditions

    Amines: React with the acyl chloride group to form amides.

    Alcohols: React with the acyl chloride group to form esters.

    Water: Hydrolyzes the acyl chloride group to form carboxylic acids.

    Lewis Acids (e.g., AlCl3): Catalyze Friedel-Crafts acylation reactions.

Major Products Formed

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Carboxylic Acids: Formed from hydrolysis reactions.

Scientific Research Applications

2-iso-Butoxy-5-methylbenzoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for potential pharmaceutical applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-iso-Butoxy-5-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: A simpler acyl chloride without the iso-butoxy and methyl groups.

    2-Butoxybenzoyl Chloride: Similar structure but lacks the methyl group.

    5-Methylbenzoyl Chloride: Similar structure but lacks the iso-butoxy group.

Uniqueness

2-iso-Butoxy-5-methylbenzoyl chloride is unique due to the presence of both the iso-butoxy and methyl groups, which can influence its reactivity and applications. The combination of these functional groups can provide distinct properties compared to other benzoyl chloride derivatives.

Properties

IUPAC Name

5-methyl-2-(2-methylpropoxy)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-8(2)7-15-11-5-4-9(3)6-10(11)12(13)14/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDMALFRXFBZJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(C)C)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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